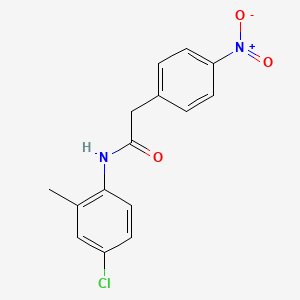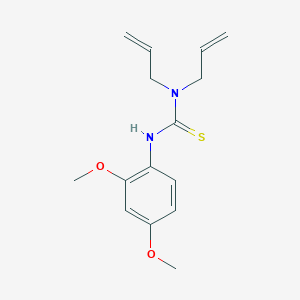
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its ability to bind to specific receptors in the body, which results in the inhibition of certain enzymes and the modulation of various physiological processes. This compound has been found to bind to the COX-2 enzyme, which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been found to bind to HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can modulate the expression of certain genes, which can result in anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate gene expression. This compound has also been found to exhibit anti-viral activity against certain viruses such as hepatitis B and C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and modulate various physiological processes. This makes it a useful tool for studying the role of these enzymes and processes in various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective this compound analogs for use in various applications. Another area of research is the study of the potential role of this compound in the treatment of various diseases and conditions, such as cancer, viral infections, and inflammatory diseases. Additionally, the use of this compound as a tool for studying the role of specific enzymes and physiological processes in various diseases and conditions is an area of ongoing research.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,4-dichlorophenylacetonitrile with 3,5,6-trimethyl-2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with an acid to obtain this compound in high yield.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)21-12-4-5-14(19)15(20)8-12/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHWNYINVPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)

![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)

![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
